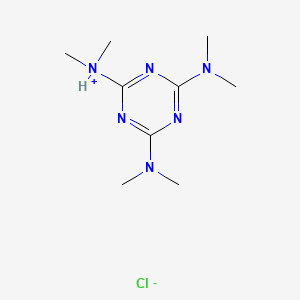
Altretamine hydrochloride
Übersicht
Beschreibung
Altretamine, also known as Hexalen, belongs to the group of medicines called antineoplastics . It is used to treat cancer of the ovaries and may also be used to treat other kinds of cancer . Altretamine interferes with the growth of cancer cells, which are eventually destroyed .
Synthesis Analysis
Altretamine synthesis involves the use of imidazolium type of ionic liquids . The process involves the use of Dimethyl amine hydrochloride and a reaction temperature of 180°C . After decomposition of the hydrochloride by means of ammonia or a caustic soda solution, the single components of altretamine are obtained .Molecular Structure Analysis
Altretamine has a molecular formula of C9H18N6 . Its average mass is 210.279 Da and its monoisotopic mass is 210.159302 Da .Chemical Reactions Analysis
Altretamine’s cytotoxic effect is not fully characterized, but it is likely that after activation, metabolites form crosslinks with DNA and RNA and inhibit DNA and RNA synthesis . Metabolism of altretamine is a requirement of cytotoxicity .Physical And Chemical Properties Analysis
Altretamine is a synthetic, orally available alkylating agent . It is well absorbed and distributed into tissues high in lipid content and into tumor tissue . It is extensively metabolized in the liver, producing primarily mono- and didemethylated metabolites .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Altretamine (ALT), an FDA-approved antineoplastic drug for ovarian cancer, demonstrates significant interactions with model membranes. These interactions, particularly notable in short-chain phospholipid multilamellar vesicles, suggest a settling of ALT into the hydrophobic regions of lipids, influencing the entire membrane structure. This knowledge contributes to understanding the molecular mechanisms in cancer treatment (Bilge, Civelek, & Çetinel, 2019).
Interaction with Bovine Serum Albumin
A study on the binding of ALT with bovine serum albumin (BSA) revealed moderate binding affinity. This interaction, characterized by spectroscopic and calorimetric methods, indicates ALT's potential in inhibiting fibrillation in BSA. Such an inhibition could have implications in treating neurodegenerative diseases (Ghosh, Bharathkar, & Kishore, 2019).
Pharmacokinetic Enhancements
Research focused on improving ALT's solubility and bioavailability has led to the development of solid-lipid-nanoparticles of ALT complexed with epichlorohydrin-β-cyclodextrin. This formulation shows enhanced absorption and bi-phasic drug release, providing insights into more effective ALT delivery mechanisms (Gidwani & Vyas, 2017).
DNA Interaction Studies
Research exploring ALT's interaction with calf thymus DNA (CT-DNA) utilized spectroscopy, viscosity, and molecular docking studies. These studies revealed ALT's groove binding to CT-DNA, with thermodynamic analyses suggesting a role for hydrogen bonds and Van der Waals interactions. The findings are significant for understanding ALT's molecular interactions with DNA (Goswami, Ghosh, Prasanthan, & Kishore, 2022).
Nanoparticle Formulations
The study of bioactive hydroxyapatite nanoparticles loaded with ALT evaluated their combined anti-tumor efficacy. Findings suggest that these nanoparticles enhance ALT's cytotoxicity and could potentially offer a synergistic approach in cancer therapy (Alghazwani, Venkatesan, Prabahar, El-Sherbiny, Elsherbiny, & Qushawy, 2023).
Mechanism of Action Analysis
A network perturbation analysis identified ALT as an inhibitor of glutathione peroxidase 4 lipid repair activity. This discovery reveals an unexpected similarity to the activity of other drugs and emphasizes the value of regulatory network analysis in elucidating small-molecule mechanisms of action (Woo et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183901 | |
| Record name | Altretamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Altretamine hydrochloride | |
CAS RN |
2975-00-0 | |
| Record name | Altretamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altretamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTRETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



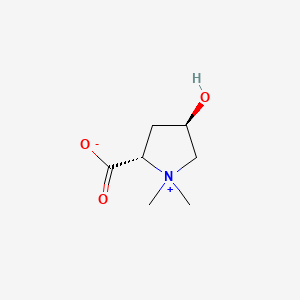
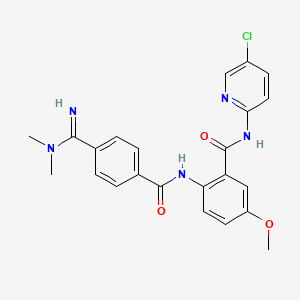
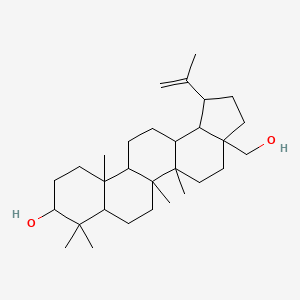
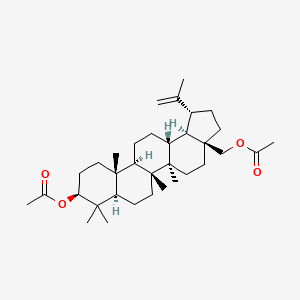
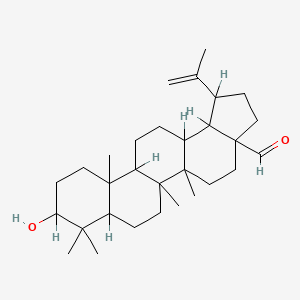
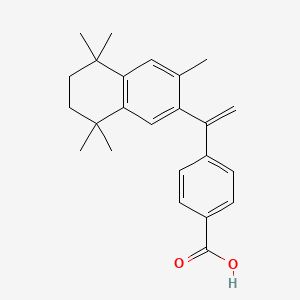
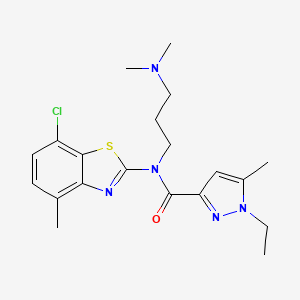
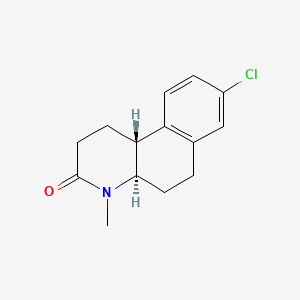
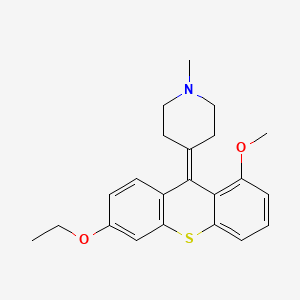
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)
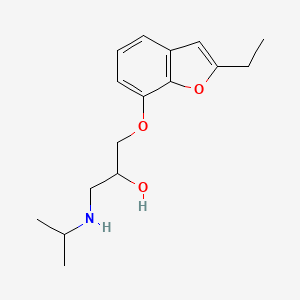
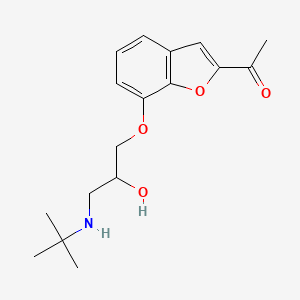
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)
